molecular formula C21H20ClFN2O4S B2484694 3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one CAS No. 892775-77-8

3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one

Cat. No.: B2484694
CAS No.: 892775-77-8
M. Wt: 450.91
InChI Key: LRKAHWOLOLHPKP-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H20ClFN2O4S and its molecular weight is 450.91. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Research indicates that derivatives of quinolinone, which include compounds similar to 3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one, show promise as antibacterial agents. Goueffon et al. (1981) discuss a compound with structural similarity, highlighting its broad antibacterial efficacy in experimental infections (Goueffon, Montay, Roquet, & Pesson, 1981). Furthermore, Janakiramudu et al. (2017) have synthesized sulfonamides and carbamates derived from a similar compound, showing good antimicrobial activity against several bacterial strains and fungi (Janakiramudu et al., 2017).

Antimicrobial and Pharmacological Screening

Patel et al. (2009) synthesized molecules containing functional groups similar to the compound and tested them for antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities, finding them effective in various capacities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). Similarly, Desai, Shihora, and Moradia (2007) synthesized and characterized new quinazolines, demonstrating their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Antioxidative Effects

Liu et al. (2002) explored the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives, which share structural similarities with the compound of interest, on erythrocytes. Their findings suggest potential for these compounds in the development of antioxidant drugs (Liu, Han, Lin, & Luo, 2002).

Structure-Activity Relationships

Podányi et al. (1996) studied various derivatives of 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate, providing insights into the structure-activity relationships of such compounds, which could be relevant for similar compounds like this compound (Podányi, Keresztúri, Vasvári-Debreczy, Hermecz, & Tóth, 1996).

Anticancer Activity

Ghorab, Alsaid, Abdullah-al-Dhfyan, and Arafa (2015) synthesized sulfonamide derivatives and evaluated their cytotoxic activity against cancer cell lines, indicating potential for related compounds in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O4S/c1-2-24-13-20(30(27,28)15-5-3-14(22)4-6-15)21(26)16-11-17(23)19(12-18(16)24)25-7-9-29-10-8-25/h3-6,11-13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKAHWOLOLHPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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